C-6 NBD-dihydro-Ceramide
Overview
Description
C-6 NBD-dihydro-Ceramide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used in biochemical research due to its fluorescent properties, which make it useful in studying cellular processes and membrane dynamics.
Scientific Research Applications
C-6 NBD-dihydro-Ceramide is widely used in scientific research due to its fluorescent properties. Some key applications include:
Cellular Imaging: Used as a fluorescent probe to study cell membranes and intracellular processes.
Membrane Dynamics: Helps in understanding the behavior of lipid bilayers and membrane proteins.
Drug Delivery Systems: Investigated for its potential in targeted drug delivery due to its ability to integrate into lipid membranes.
Biochemical Assays: Utilized in various assays to detect and quantify biological molecules.
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
This suggests that it may interact with various enzymes, proteins, and other biomolecules within these domains, influencing biochemical reactions within the cell .
Cellular Effects
Given its lipid raft partitioning behavior, it may influence cell function by modulating the activity of proteins and enzymes localized within these domains .
Temporal Effects in Laboratory Settings
Future studies should investigate the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide in animal models .
Metabolic Pathways
The metabolic pathways involving N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide are not currently known .
Transport and Distribution
The transport and distribution of N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide within cells and tissues are not currently known . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-6 NBD-dihydro-Ceramide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The process often includes:
Formation of the Octadecan-2-YL Core: This step involves the reaction of octadecanol with appropriate reagents to introduce hydroxyl groups at specific positions.
Attachment of the Benzoxadiazol Group: The benzoxadiazol moiety is introduced through a coupling reaction, often using reagents like nitrobenzoxadiazol chloride.
Final Assembly: The final step involves the coupling of the hexanamide group to the core structure, typically under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
C-6 NBD-dihydro-Ceramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoxadiazol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield octadecanone derivatives, while reduction of the nitro group may produce amino derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-DSPE): Similar in structure but with a phosphoethanolamine group instead of a hexanamide group.
N-(1,3-Dihydroxyoctadecan-2-yl)hexadecanamide: Lacks the benzoxadiazol group, making it non-fluorescent.
Uniqueness
C-6 NBD-dihydro-Ceramide is unique due to its combination of hydroxyl, amide, and benzoxadiazol groups, which provide both functional versatility and fluorescent properties. This makes it particularly valuable in research applications where tracking and visualization are crucial.
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZLBJRDZRUTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693945 | |
Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114301-95-0 | |
Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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